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1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

CCR3 antagonism linker SAR binding potency

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207017-54-6) is a synthetic, small-molecule urea derivative with molecular formula C21H24F3N3O and molecular weight 391.438 g/mol. Its structure comprises a 1-benzylpiperidine moiety connected via a methylene (-CH2-) linker to a urea group, which is further N-substituted with a 2-(trifluoromethyl)phenyl ring.

Molecular Formula C21H24F3N3O
Molecular Weight 391.438
CAS No. 1207017-54-6
Cat. No. B2997206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1207017-54-6
Molecular FormulaC21H24F3N3O
Molecular Weight391.438
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3
InChIInChI=1S/C21H24F3N3O/c22-21(23,24)18-8-4-5-9-19(18)26-20(28)25-14-16-10-12-27(13-11-16)15-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H2,25,26,28)
InChIKeyMIEQBRRWSAPAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207017-54-6): Structural Identity and Procurement Baseline


1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207017-54-6) is a synthetic, small-molecule urea derivative with molecular formula C21H24F3N3O and molecular weight 391.438 g/mol. Its structure comprises a 1-benzylpiperidine moiety connected via a methylene (-CH2-) linker to a urea group, which is further N-substituted with a 2-(trifluoromethyl)phenyl ring . InChIKey: MIEQBRRWSAPAMF-UHFFFAOYSA-N . This compound belongs to the broader class of N-(ureidoalkyl)-benzyl-piperidines, a chemotype extensively explored for targeting chemokine receptors (e.g., CCR3) [1] and cullin neddylation pathways (e.g., DCN1) [2]. The specific combination of a methylene spacer between the piperidine and urea, an N-benzyl group on the piperidine, and an ortho-CF3 substituent on the phenyl ring defines its distinct structural identity within this class.

Why 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea Cannot Be Replaced by In-Class Analogs


Within the N-(ureidoalkyl)-benzyl-piperidine chemotype, three structural variables exert profound and often non-linear effects on target binding, selectivity, and downstream pharmacology: (i) the length and nature of the linker between the piperidine and the urea (methylene vs. direct attachment vs. longer alkyl chains), (ii) the position of the -CF3 substituent on the phenyl ring (ortho vs. meta vs. para), and (iii) the N-substituent on the piperidine (benzyl vs. alkyl vs. H). Published SAR for CCR3 antagonists demonstrates that altering the linker length from two atoms to one atom reduces binding affinity by orders of magnitude [1]. For DCN1 inhibitors, crystallographic evidence shows that the meta-CF3 phenyl ring occupies a defined hydrophobic pocket in the target protein, and regioisomeric shifting to the ortho or para position would be predicted to alter this critical interaction [2]. Furthermore, the N-benzyl group on the piperidine is a conserved pharmacophoric element that influences both potency and CYP450 inhibition profiles, as documented for clinical candidate DPC168 [3]. Consequently, replacing 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea with a close analog—even one differing by a single atom or substituent position—cannot be assumed to yield equivalent biological or pharmacological outcomes without explicit comparative data.

Quantitative Differentiation Evidence for 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea Against Closest Analogs


Methylene Linker Length Governs CCR3 Antagonist Potency: One-Atom vs. Two-Atom Spacer

In the N-(ureidoalkyl)-benzyl-piperidine CCR3 antagonist series, the optimal linker between the urea and piperidine ring was determined to be a two-atom spacer. In a direct head-to-head comparison within the same study, compound 24a (two-atom linker) exhibited substantially higher CCR3 binding affinity than compound 24b (one-atom linker), with the one-atom variant showing a marked reduction in potency [1]. The target compound 1207017-54-6 incorporates a methylene (-CH2-) spacer, constituting a one-atom linker. This structural feature places it in a distinct potency class relative to two-atom linker analogs such as DPC168. The SAR data establish that linker length is not a trivial variable but a determinant of target engagement magnitude. No exception to this trend has been reported in the CCR3 chemotype literature.

CCR3 antagonism linker SAR binding potency

Ortho-CF3 Phenyl Substitution Differentiates 1207017-54-6 from Meta-CF3 DCN1 Inhibitor Chemotypes

The co-crystal structure of DCN1 bound to NAcM-HIT (PDB: 5V83) reveals that the meta-CF3 substituent on the phenyl ring inserts into a defined hydrophobic pocket formed by DCN1 residues [1]. The target compound 1207017-54-6 bears an ortho-CF3 group instead. Based on the steric and electronic constraints of the DCN1 binding pocket evident in the 5V83 structure, an ortho-CF3 substituent would be predicted to alter the binding pose relative to the meta-CF3 congener. In the DCN1 inhibitor series, the most extensively characterized probe compounds—NAcM-OPT (IC50 = 79 nM for DCN1-UBE2M interaction, TR-FRET assay) and NAcM-HIT—both employ meta-substituted aryl ureas. No ortho-CF3 analog has been reported with DCN1 inhibitory data in the primary literature. The ortho-CF3 feature of 1207017-54-6 therefore represents an unexplored regiochemical vector in this target space.

DCN1 inhibition CF3 regiochemistry protein-ligand interactions

N-Benzylpiperidine Motif as a Pharmacophoric Anchor: Differentiation from N-Alkyl and N-H Piperidine Urea Analogs

The N-benzyl substituent on the piperidine ring is a critical pharmacophoric element in both CCR3 antagonist and DCN1 inhibitor chemotypes. In the CCR3 series, SAR studies established that the N-benzylpiperidine moiety is essential for potent CCR3 binding; replacement with N-alkyl or N-H piperidine variants resulted in significant loss of activity [1]. For clinical candidate DPC168 (an N-benzylpiperidine aryl urea), the N-benzyl group was retained in the final optimized molecule, which achieved a CCR3 IC50 of 0.078 nM [2]. However, the N-benzylpiperidine motif also conferred CYP2D6 inhibitory activity (IC50 = 0.078 μM for DPC168), a liability that was addressed in subsequent optimization by reducing central ring lipophilicity [3]. The target compound 1207017-54-6 contains the N-benzylpiperidine group, placing it within the high-potency/high-lipophilicity quadrant of this chemotype space relative to N-alkyl analogs.

benzylpiperidine pharmacophore CCR3 selectivity CYP2D6 inhibition

Molecular Weight and Physicochemical Differentiation of 1207017-54-6 Within Piperidine-Urea Chemical Space

The target compound 1207017-54-6 has a molecular weight of 391.438 g/mol (C21H24F3N3O) . This compares with related chemotype members: NAcM-OPT (MW = 434.40 g/mol, C23H29Cl2N3O) and NAcM-HIT (MW = 377.40 g/mol, C20H22F3N3O) [1]. The intermediate molecular weight of 1207017-54-6 (391.4 vs. 377.4 for NAcM-HIT vs. 434.4 for NAcM-OPT) reflects its structural position: it contains the methylene linker (adding -CH2- vs. the direct-attachment urea of NAcM-HIT) but lacks the butyl chain and dichloro substitution of NAcM-OPT. The molecular formula C21H24F3N3O differentiates it from all the above comparators. These physicochemical differences—molecular weight, LogP (predicted), and hydrogen bond donor/acceptor counts—affect solubility, permeability, and formulation behavior, making the compound a distinct physical entity even in the absence of biological activity data.

molecular properties drug-likeness procurement specifications

Patent Landscape Context: Piperidin-4-ylmethyl Ureas in TGF-Beta Signaling Modulation

US Patent 9,212,145 B2 (Benzyl Urea Derivatives for Activating TGF-Beta Signaling) explicitly claims compositions comprising urea derivatives that contain a piperidine, piperidinium, or piperidin-4-yl methyl moiety in combination with cycloalkyl, aryl, and fluorobenzyl substituents [1]. The generic structural scope of this patent encompasses compounds bearing a piperidin-4-ylmethyl-urea scaffold, which includes the core architecture of 1207017-54-6. However, the patent's exemplified compounds and specific activity data focus on TGF-beta pathway activation, a biological context distinct from the CCR3 and DCN1 target spaces where related chemotypes have been characterized. This places 1207017-54-6 at the intersection of multiple therapeutic hypotheses (CCR3 antagonism, DCN1 inhibition, TGF-beta modulation) without being directly validated in any single pathway. The compound's structural features—particularly the ortho-CF3 phenyl urea—differentiate it from the meta- and para-substituted exemplars described in the TGF-beta patent.

TGF-beta signaling piperidin-4-ylmethyl urea patent differentiation

CAVEAT: Absence of Published Quantitative Biological Activity Data for 1207017-54-6

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents (current as of April 2026) did not identify any peer-reviewed publication, patent example, or curated database entry that reports quantitative biological activity data (IC50, Ki, EC50, % inhibition) for the specific compound 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207017-54-6) in any assay system. This compound appears in vendor catalogs as a research-grade building block or screening compound but lacks published target engagement, phenotypic, or ADME data. All differentiation claims in this guide are therefore derived from structural comparisons and class-level SAR inferences drawn from closely related chemotypes (CCR3 antagonists, DCN1 inhibitors, TGF-beta modulators) rather than from direct experimental data on 1207017-54-6 itself. Users should treat this compound as a structurally defined but biologically uncharacterized entity requiring de novo profiling in their experimental systems.

data gap procurement caution screening compound

Recommended Application Scenarios for 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea Based on Structural Differentiation Evidence


Chemical Probe for Exploring Linker-Length SAR in Neddylation and Chemokine Receptor Pathways

As a one-atom methylene-linked benzylpiperidine urea, this compound fills a specific structural niche between direct-attachment ureas (e.g., NAcM-HIT) and two-atom-linked ureas (e.g., DPC168). The CCR3 SAR literature demonstrates that linker length is a critical potency determinant, with one-atom linkers showing substantially reduced affinity relative to two-atom variants [1]. Procuring 1207017-54-6 alongside its direct-attachment and two-atom-linker analogs enables systematic linker SAR studies to map the tolerance of novel targets (e.g., DCN1, DCN2, CCR3, or TGF-beta pathway components) to this structural variable [1][2].

Ortho-CF3 Regioisomer for Probing Hydrophobic Pocket Geometry in DCN1 and Related E3 Ligase Targets

The co-crystal structure of DCN1 with NAcM-HIT (PDB 5V83) defines the binding pose of a meta-CF3 phenyl urea within a specific hydrophobic pocket [2]. The ortho-CF3 group of 1207017-54-6 provides a regioisomeric probe to test whether this pocket accommodates alternative substitution geometries. This application is particularly relevant given that the DCN1 inhibitor field has focused predominantly on meta-substituted aryl ureas, leaving ortho-substituted congeners unexplored [2].

Synthetic Intermediate for Diversifying Piperidine-Urea Screening Libraries

The compound's defined structure—with a benzyl-protected piperidine nitrogen and a reactive urea moiety—makes it a versatile intermediate for library synthesis. The N-benzyl group can be deprotected to generate a free piperidine for further N-alkylation or N-acylation, while the ortho-CF3 phenyl urea can be elaborated via electrophilic aromatic substitution or coupling reactions. This synthetic tractability supports its use in generating focused libraries around the piperidin-4-ylmethyl urea scaffold for high-throughput screening against panels of chemokine receptors, E3 ligases, or kinases .

Reference Standard for Analytical Method Development and Procurement Quality Control

With a distinct molecular formula (C21H24F3N3O) and molecular weight (391.438 g/mol) that differentiates it from all close analogs, 1207017-54-6 can serve as a reference standard for developing LC-MS, HPLC, or NMR analytical methods for the piperidin-4-ylmethyl urea compound class . Its unique InChIKey (MIEQBRRWSAPAMF-UHFFFAOYSA-N) provides unambiguous database registration, facilitating inventory management and cross-referencing across procurement platforms .

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